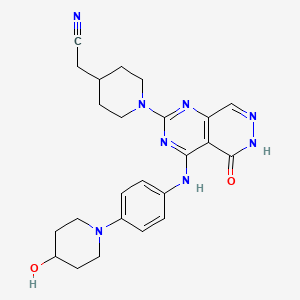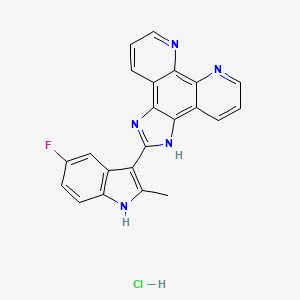
Gusacitinib
Descripción general
Descripción
ASN002 es un inhibidor dual novedoso y potente de la tirosina quinasa del bazo y la quinasa de Janus. Estas quinasas desempeñan papeles cruciales en la patogenia de varios tipos de linfomas, tumores sólidos, trastornos mieloproliferativos e inflamatorios . ASN002 ha mostrado una eficacia significativa en estudios preclínicos y clínicos, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
ASN002 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto herramienta para estudiar la inhibición de las vías de la tirosina quinasa del bazo y la quinasa de Janus.
Biología: Investigado por sus efectos en las vías de señalización celular y las funciones de las células inmunitarias.
Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos y descubrimiento de fármacos.
Mecanismo De Acción
ASN002 ejerce sus efectos inhibiendo la tirosina quinasa del bazo y la quinasa de Janus. Estas quinasas están involucradas en la producción y señalización de citoquinas, que juegan un papel crítico en la patogenia de diversas enfermedades. Al inhibir estas quinasas, ASN002 suprime las vías de señalización mediadas por estas quinasas, lo que lleva a una reducción del crecimiento tumoral y la inflamación .
Análisis Bioquímico
Biochemical Properties
Gusacitinib is an orally bioavailable, potent dual inhibitor of Janus kinases (JAK 1, 2, 3, and TYK2) and spleen tyrosine kinase (SYK) with 50% inhibitory concentrations (IC50 values) of 5 to 46 nM in biochemical assays . It interacts with these enzymes, inhibiting their activity and thereby modulating the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a combined pan-JAK/SYK inhibitor, this compound blocks the Th1, Th2, Th17, and Th22 pathways and modulates immunoreceptor signaling in innate immune system cells as well as in keratinocytes .
Temporal Effects in Laboratory Settings
In a phase 2b study, this compound showed rapid improvement in chronic hand eczema patients and was well tolerated . Significant improvements were observed as early as 2 weeks in both mean modified total lesion severity score and the physician global assessment, and the effects were sustained for the duration of the study (32 weeks) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ASN002 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones de acoplamiento posteriores. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .
Métodos de producción industrial
La producción industrial de ASN002 probablemente implica la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto incluye la ampliación de las reacciones, la optimización de las condiciones de reacción y la implementación de técnicas de purificación para aislar el producto final. Los métodos exactos de producción industrial son propietarios y no están disponibles públicamente .
Análisis De Reacciones Químicas
Tipos de reacciones
ASN002 se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según la reacción específica que se esté llevando a cabo, como la temperatura, la presión y el solvente utilizado .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir análogos sustituidos de ASN002 .
Comparación Con Compuestos Similares
Compuestos similares
Ruxolitinib: Un inhibidor de la quinasa de Janus utilizado para tratar la mielofibrosis y la policitemia vera.
Tofacitinib: Otro inhibidor de la quinasa de Janus utilizado para tratar la artritis reumatoide y la artritis psoriásica.
Fostamatinib: Un inhibidor de la tirosina quinasa del bazo utilizado para tratar la trombocitopenia inmunitaria crónica.
Singularidad de ASN002
ASN002 es único en su inhibición dual tanto de la tirosina quinasa del bazo como de la quinasa de Janus, lo que le permite dirigirse a múltiples vías de señalización simultáneamente. Esta inhibición dual proporciona un potencial terapéutico más amplio en comparación con los compuestos que inhiben solo una de estas quinasas .
Propiedades
IUPAC Name |
2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFLXLJXEIUQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425381-60-7 | |
| Record name | Gusacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUSACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)
![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)

